molecular formula C23H16N4O5S2 B2800606 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 900002-28-0

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2800606
CAS RN: 900002-28-0
M. Wt: 492.52
InChI Key: CPYAOOAGMPDLCQ-UHFFFAOYSA-N
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Description

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H16N4O5S2 and its molecular weight is 492.52. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For instance, the synthesis of pyrimidine derivatives incorporating benzothiazole moiety has been reported, illustrating the methodological advancements in creating complex molecules with potential for therapeutic applications. These compounds have shown promise in various biological activities, including antimicrobial and anti-inflammatory effects, highlighting the importance of such chemical structures in drug discovery (K. Mohamed, N. M. Abdulaziz, A. Fadda, 2013).

Antimicrobial and Antitumor Activities

Several studies have been dedicated to evaluating the antimicrobial and antitumor activities of novel synthesized compounds. For example, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and assessed for their antitumor activity, demonstrating the potential use of these compounds in cancer therapy. The research indicates that specific modifications in the chemical structure can significantly influence the biological activity, providing valuable insights into the design of new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Chemical Transformations and Structural Analysis

Chemical transformations leading to the formation of complex heterocyclic systems have been extensively studied. The cyclization reactions and subsequent structural analysis of these compounds offer deep insights into the synthetic pathways that enable the creation of molecules with desired properties. For instance, the synthesis and characterization of 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-(alkylsulfanyl)oxopyrimidine derivatives show how specific chemical reactions can be utilized to achieve compounds with potential biological activities (N. Khalifa, M. Al-Omar, A. Amr, 2016).

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5S2/c28-18(25-22-24-7-8-33-22)11-34-23-26-19-14-3-1-2-4-15(14)32-20(19)21(29)27(23)10-13-5-6-16-17(9-13)31-12-30-16/h1-9H,10-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYAOOAGMPDLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC(=O)NC6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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